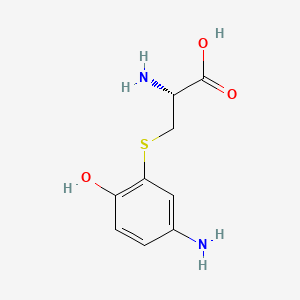
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is a chemical compound that belongs to the class of naphthalenesulfonates These compounds are derivatives of sulfonic acid containing a naphthalene functional unit
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of the 1,3-dihydroxypropan-2-yl group. The reaction conditions often require the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate involves its interaction with molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into other molecules. This activity is mediated through electrophilic aromatic substitution reactions, where the sulfonate group is transferred to the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonate with similar properties but different structural configuration.
1,8-Naphthalimide derivatives: Compounds with naphthalene cores used in various applications, including organic light-emitting diodes (OLEDs).
Uniqueness
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its dual functional groups (hydroxy and sulfonate) allow for versatile chemical modifications and interactions, making it valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
92917-18-5 |
|---|---|
Formule moléculaire |
C13H14O5S |
Poids moléculaire |
282.31 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O5S/c14-8-11(9-15)18-19(16,17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 |
Clé InChI |
HPIXADXTNKCPNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


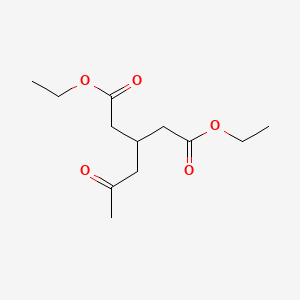
![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)
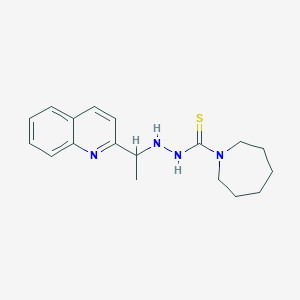
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
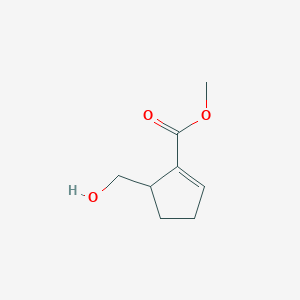
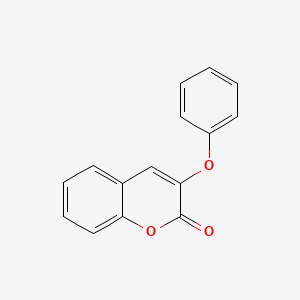
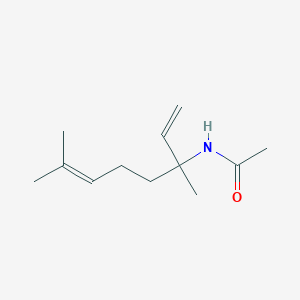
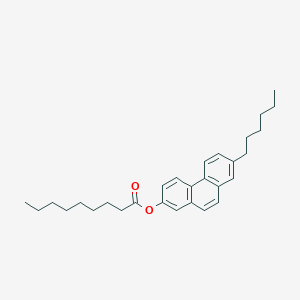

![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
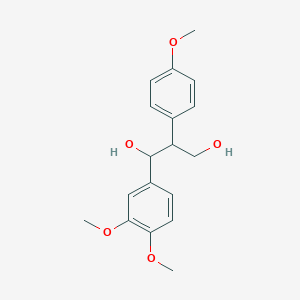
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
